molecular formula C18H21N3O4 B5576498 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine

1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine

Cat. No.: B5576498
M. Wt: 343.4 g/mol
InChI Key: TYYDXGAGGVHIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.15320616 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMDA Receptor Antagonism and Neuroprotection

A study identified a compound structurally related to 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine as a potent antagonist of the NMDA receptor subtype NR1A/2B. This compound demonstrated potential neuroprotective effects, suggesting its relevance in neurodegenerative disease research and as a model for Parkinson's disease treatment (Wright et al., 1999).

AMPA Receptor Modulation

Another study focused on a derivative, 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine (1-BCP), indicating its role as a modulator of AMPA receptor-gated currents. This modulation suggests the compound's potential in enhancing synaptic responses, with implications for memory and cognitive function improvement (Arai et al., 1994).

Histamine H3 Antagonism

Research into 4-phenoxypiperidines, which share a core structural similarity with the compound , demonstrated potent H3 receptor antagonism. These findings are relevant for developing treatments for neurological disorders, including narcolepsy and Alzheimer's disease, by promoting wakefulness and cognitive function (Dvorak et al., 2005).

Radiolabeling Applications

A study on mixed ligand tricarbonyl complexes introduced a method that might include derivatives of this compound for radiolabeling, relevant in diagnostic imaging and targeted radiotherapy (Mundwiler et al., 2004).

Anti-Fatigue Effects

The anti-fatigue effects of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, have been explored, demonstrating enhanced endurance capacity in animal models. This research suggests potential applications in combating physical and mental fatigue (Wu et al., 2014).

Inhibition of Nitric Oxide Formation

A series of analogs to the compound have been identified as potent and selective inhibitors of nitric oxide (NO) formation. This inhibition is crucial for research into inflammatory and neurodegenerative diseases, where NO plays a significant role (Wei et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Like all chemicals, it should be handled with care to avoid exposure, ingestion, or inhalation. Specific safety data would likely be provided by the manufacturer or supplier .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential uses in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(25-14-2-3-15-16(10-14)24-11-23-15)18(22)21-8-4-13(5-9-21)17-19-6-7-20-17/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYDXGAGGVHIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NC=CN2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.